リトルガストリン I

説明

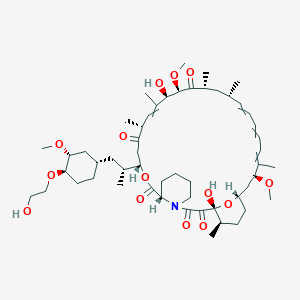

Little gastrin I, also known as gastrin-17, is a protein hormone secreted by the intestine . It has an identical amino acid composition to Gastrin II, with the only difference being that the single tyrosine residue is sulfated in Gastrin II .

Synthesis Analysis

Gastrin I is a linear peptide hormone produced by G cells of the duodenum and in the pyloric antrum of the stomach . It is secreted into the bloodstream. The encoded polypeptide is preprogastrin, which is cleaved by enzymes in posttranslational modification to produce progastrin (an intermediate, inactive precursor) and then gastrin in various forms .

Molecular Structure Analysis

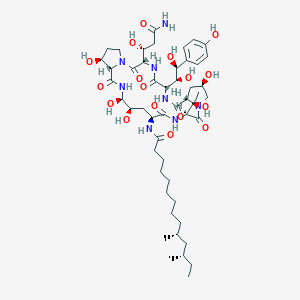

The molecular formula of Little gastrin I is C97H124N20O31S . It has a molar mass of 2098.20 g/mol .

Chemical Reactions Analysis

Gastrin I, like gastrin, acts as an agonist at the cholecystokinin 2 (CCK2) receptor . It exhibits anorexigenic and gastrointestinal motility modulating activities .

Physical And Chemical Properties Analysis

Little gastrin I has a molecular weight of 2098.20 g/mol . Its chemical formula is C97H124N20O31S .

科学的研究の応用

ヒトガストリン I:科学研究アプリケーションの包括的な分析

消化器病学: ガストリン Iは、特に胃酸分泌を刺激する役割で知られていますが、胃上皮細胞の増殖と成熟にも関与しています。 コレシストキニンB受容体(CCKBR)に結合し、消化器オルガノイド研究に使用されています。これは、腸の生理学と疾患を理解するために不可欠です .

内分泌学: ガストリンの影響は内分泌機能にまで及んでおり、特に腸クロム親和性細胞とその神経内分泌腫瘍における役割の調節において顕著です。 その病理学的レベルは、内分泌障害を理解するために重要な、過形成と密接に関連しています .

分子生物学: ガストリンの分子生物学は、特にその調節と消化器悪性腫瘍への関与において、重要な研究分野です。 ガストリンの分子経路を理解することは、GIがんの標的療法を開発するために不可欠です .

薬理学: ガストリンIの生物活性、特にそのC末端テトラペプチド配列は、創薬開発において重要です。 受容体との相互作用とそれに続く細胞応答は、新しい薬理学的薬剤の開発にとって価値があります.

画像診断: ガストリンとその受容体の発現は、画像診断技術を使用して可視化することができ、さまざまな癌におけるGRP受容体の分布に関する洞察を提供します。 これは、疾患の進行の診断とモニタリングに役立ちます .

治療開発: ガストリン放出ペプチド受容体(GRP-R)を標的とすることは、がん療法における有望なアプローチです。 ボンベシンベースのペプチド–薬物複合体の開発は、ガストリンの特性を治療目的でどのように利用できるかを示す例です .

酸抑制療法研究: ガストリンの酸分泌における役割は、プロトンポンプ阻害剤(PPI)などの酸抑制療法の研究に影響を与えます。 PPI使用後のガストリンの有糸分裂作用に関する研究は、GIの健康への長期的な影響を理解するために不可欠です .

作用機序

Target of Action

Little Gastrin I, also known as Gastrin-17, is a peptide hormone primarily secreted by G cells in the pyloric antrum of the stomach, duodenum, and the pancreas . Its primary targets are the parietal cells of the stomach and the enterochromaffin-like cells . Gastrin binds to cholecystokinin B receptors to stimulate the release of histamines in enterochromaffin-like cells .

Biochemical Pathways

Gastrin and cholecystokinin play important roles in several cellular processes including maintenance of gastric mucosa and pancreatic islet integrity, neurogenesis, and neoplastic transformation . Gastrin integrates and coordinates a rich network of information exchange pathways in cellular processes of proliferation and apoptosis .

Action Environment

The release of gastrin is induced by gastrin-releasing peptide, a neurotransmitter which acts on its basolateral receptor in the G-cells . The release of gastrin is also influenced by factors such as stomach antrum distension and vagal stimulation . Environmental factors such as pH levels in the stomach and the presence of particular foods, especially proteins, can stimulate gastrin release .

将来の方向性

Recent studies suggest that gastrin and its related peptides may have roles in regulating cell proliferation, migration, and differentiation . Some of these newer actions have implications for understanding the progression to cancer in the oesophagus, stomach, pancreas, and colon, all of which have recently been linked in one way or another to dysfunctional signalling involving products of the gastrin gene .

特性

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H124N20O31S/c1-49(2)39-68(114-95(146)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(148)73-19-12-37-117(73)76(121)48-102-85(136)60-24-30-74(119)104-60)93(144)110-65(29-35-81(130)131)91(142)109-64(28-34-80(128)129)90(141)108-63(27-33-79(126)127)89(140)107-62(26-32-78(124)125)88(139)106-61(25-31-77(122)123)87(138)103-50(3)84(135)113-69(41-52-20-22-55(118)23-21-52)86(137)101-47-75(120)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(145)111-66(36-38-149-4)92(143)115-72(44-82(132)133)96(147)112-67(83(98)134)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100,118H,12,19,24-44,47-48H2,1-4H3,(H2,98,134)(H,101,137)(H,102,136)(H,103,138)(H,104,119)(H,105,120)(H,106,139)(H,107,140)(H,108,141)(H,109,142)(H,110,144)(H,111,145)(H,112,147)(H,113,135)(H,114,146)(H,115,143)(H,116,148)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDWRERMBNGKCZ-RNXBIMIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H124N20O31S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028770 | |

| Record name | Gastrin 17 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2098.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60748-06-3, 10047-33-3 | |

| Record name | Gastrin 17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gastrin 17 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the different forms of gastrin found in the human body?

A1: Research has identified several forms of gastrin in human serum, differing in size and charge. These include:

- Component I: A precursor similar in size to proinsulin, which converts to little gastrin I after trypsin digestion. []

- Component II: Corresponding to big gastrins I and II. []

- Component III: Corresponding to little gastrins I and II. []

- Component IV: Corresponding to minigastrins I and II. []

Q2: How does the structure of little gastrin I influence its biological activity?

A2: Little gastrin I possesses a specific pentaglutamic acid sequence crucial for its hormonal activity. Studies with shortened synthetic analogs revealed that this sequence significantly amplifies the hormone's potency. [, ] The presence of methionine at position 15 is also critical. Oxidation of this residue to methionine sulfoxide leads to a loss of biological activity. [, ]

Q3: What is the significance of the C-terminal tetrapeptide sequence in little gastrin I and its analogs?

A3: The C-terminal tetrapeptide sequence, -Trp-Met-Asp-Phe-NH2, plays a vital role in the biological activity of little gastrin I. This sequence is directly involved in the interaction with calcium and magnesium ions, which is essential for the hormone's function. [, ] Modifications to this region, such as replacing methionine with leucine or norleucine, can impact the peptide's immunoreactivity. []

Q4: How do calcium and magnesium ions interact with little gastrin I?

A4: Both calcium and magnesium ions strongly interact with little gastrin I and its analogs, particularly in trifluoroethanol solutions. Studies using UV and circular dichroism (CD) spectroscopy reveal that three calcium ions bind to one molecule of Des-Trp1-Nle12-minigastrin I (Nle11-HG-13) and Nle15-little gastrin I (Nle15-HG-17). [] This interaction primarily involves the C-terminal tetrapeptide sequence. [] Similarly, magnesium ions bind to three sites on Nle11-HG-13, with binding constants determined using spectrophotometric titrations and confirmed through CD measurements. [] Again, the C-terminal tetrapeptide sequence appears crucial for this interaction. []

Q5: What is the role of the tryptophan residues in little gastrin I?

A5: The tryptophan residues in little gastrin I are essential for its interaction with nicotine. Fluorescence spectroscopy and nuclear magnetic resonance (NMR) studies show that nicotine quenches the intrinsic fluorescence of little gastrin I, primarily attributed to the tryptophan residues. [] The interaction occurs mainly through hydrogen bonding and van der Waals forces, with the pyrrolidyl ring of nicotine playing a major role. []

Q6: What are the challenges associated with using native little gastrin I in research and potential solutions?

A6: A significant challenge with native little gastrin I is the susceptibility of its methionine-15 residue to oxidation, leading to a decline in biological activity. [, ] To address this, researchers have synthesized analogs where methionine-15 is replaced with leucine, norleucine, or methoxinine. [, ] While the leucine analog retains full biological activity, it exhibits altered immunological properties. [, ] The norleucine and methoxinine analogs offer a more promising alternative, demonstrating comparable biological activity to the native hormone and retaining immunoreactivity with different antisera. [, ]

Q7: How has the synthesis of little gastrin I and its analogs been achieved?

A7: The total synthesis of human big gastrin I, a precursor to little gastrin I, was achieved using a fragment condensation approach. [, ] Six protected fragments corresponding to specific sequences of the hormone were synthesized and then assembled using the efficient Wünsch-Weygand condensation method. [, ] Deprotection and purification steps yielded the final product. [, ] This approach, with slight modifications, has also been employed to synthesize little gastrin I and its leucine-15, norleucine-15, and methoxinine-15 analogs. []

Q8: What are the implications of developing specific and sensitive immunoassays for little gastrin I?

A8: Developing specific and sensitive immunoassays for little gastrin I is crucial for understanding its physiological and pathological roles. Researchers have explored various approaches, including:

- Gastrin/iso-1-cytochrome C Conjugate: This conjugate, where gastrin is linked to iso-1-cytochrome C, has been successfully used as an immunogen to generate highly specific anti-gastrin antisera. The resulting antisera exhibit specificity comparable to the natural gastrin receptor. []

- Fluorescence Enzyme Immunoassay: This method utilizes a fluorogenic chymotrypsin substrate linked to gastrin. The fluorescence intensity, measured after enzymatic digestion, allows for the sensitive and reproducible quantification of gastrin levels. []

- Gastrin/Peroxidase Conjugate: This conjugate, developed through a maleimide-thiol coupling strategy, retains full enzymatic activity and exhibits high binding affinity to anti-gastrin antisera, making it suitable as a tracer in immunoassays. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

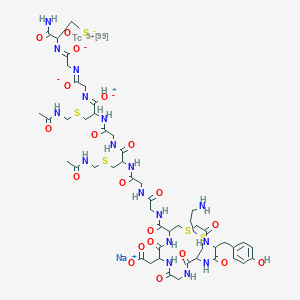

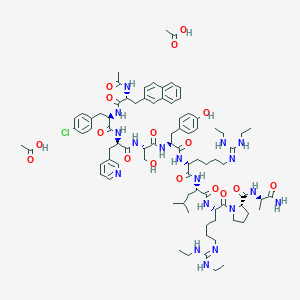

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)

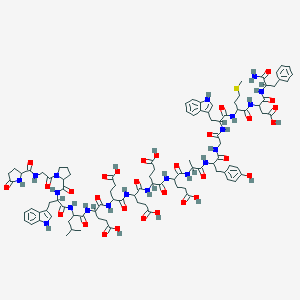

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)